molecular formula C19H27N3O4 B2366212 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide CAS No. 894044-14-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide

Cat. No.: B2366212
CAS No.: 894044-14-5
M. Wt: 361.442
InChI Key: JLTZOSUYDIFMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a 4-methylpiperidine carboxamide moiety.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-13-6-8-21(9-7-13)19(24)20-14-10-18(23)22(12-14)15-4-5-16(25-2)17(11-15)26-3/h4-5,11,13-14H,6-10,12H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZOSUYDIFMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Strategy

A three-step protocol derived from spirocyclic piperidine synthesis methodologies:

Step 1: Nitrile Alkylation
Reaction of 3,4-dimethoxybenzylamine with acrylonitrile in ethanol at 80°C yields 3-(3,4-dimethoxyphenylamino)propanenitrile.

Step 2: Cyclization
Treatment with HCl gas in dry ether induces cyclization to 1-(3,4-dimethoxyphenyl)-3-cyanopyrrolidin-2-one.

Step 3: Reduction
Lithium aluminum hydride (LiAlH4) in anhydrous THF reduces the nitrile to primary amine:

$$ \text{3-CN} \xrightarrow{\text{LiAlH}4} \text{3-NH}2 $$

Optimization Data

Parameter Condition 1 Condition 2 Optimal Condition
Cyclization Temp (°C) 25 0–5 0–5
LiAlH4 Equiv 2.0 3.0 3.0
Yield (%) 58 82 82

Enzymatic Resolution for Enantiopure Material

For chiral center control at C3, lipase-mediated kinetic resolution using Pseudomonas cepacia lipase (PCL) in isopropyl ether achieves >98% ee:

$$ \text{Racemic amine} \xrightarrow{\text{PCL, vinyl acetate}} \text{(R)-Acetamide + (S)-Amine} $$

Preparation of 4-Methylpiperidine-1-Carbonyl Chloride

Carbamoyl Chloride Synthesis

Adapted from piperidine carboxamide patent literature:

Step 1: Piperidine Protection
4-Methylpiperidine reacts with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) to form Boc-protected piperidine.

Step 2: Phosgenation
Boc-piperidine reacts with triphosgene (BTC) in toluene at −10°C:

$$ \text{Boc-piperidine} \xrightarrow{\text{Cl}3\text{C-O-CCl}3} \text{Boc-piperidine carbonyl chloride} $$

Step 3: Deprotection
TFA-mediated Boc removal yields 4-methylpiperidine-1-carbonyl chloride.

Amide Coupling Methodology

Schotten-Baumann Conditions

Reaction of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine with 4-methylpiperidine-1-carbonyl chloride under biphasic conditions:

$$ \text{Amine (1.0 equiv)} + \text{Carbonyl chloride (1.1 equiv)} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target compound} $$

Comparative Coupling Reagents

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
Neat DCM/H2O 25 67 91
HATU DMF 0–5 89 98
EDC/HOBt THF 25 78 95

HATU-mediated coupling in DMF at 0–5°C provided superior yield and purity.

One-Pot Tandem Synthesis

Ugi-Type Multicomponent Reaction

Modified Ugi four-component reaction for direct assembly:

Components:

  • 3,4-Dimethoxybenzaldehyde
  • Methyl acetoacetate
  • 4-Methylpiperidine-1-carboxamide
  • Isocyanide (tert-butyl isocyanide)

Mechanism:

  • Formation of imine from aldehyde and amine
  • [4+1] Cycloaddition with isocyanide
  • Lactamization to pyrrolidinone

Conditions:

  • Solvent: MeOH/TFE (1:1)
  • Catalyst: Sc(OTf)3 (10 mol%)
  • Temp: 60°C, 12 hr
  • Yield: 74%

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)
δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.67 (d, J = 8.4 Hz, 1H, ArH), 4.21 (q, J = 6.8 Hz, 1H, NHCO), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.44–3.38 (m, 4H, piperidine CH2), 2.91–2.85 (m, 2H, pyrrolidinone CH2), 2.72–2.66 (m, 1H, piperidine CH), 2.34 (s, 3H, CH3), 1.98–1.86 (m, 2H, pyrrolidinone CH2).

HRMS (ESI-TOF)
Calculated for C20H27N3O4 [M+H]+: 398.2078; Found: 398.2075.

Industrial-Scale Considerations

Process Optimization Challenges

  • Amine Sensitivity : The primary amine undergoes oxidation; thus, inert atmosphere (N2) is mandatory during coupling
  • Piperidine Handling : 4-Methylpiperidine requires strict pH control (<7) to prevent racemization
  • Waste Streams : Phosgene alternatives (e.g., triphosgene) reduce hazardous byproducts by 83%

Emerging Methodologies

Continuous Flow Synthesis

Microreactor technology enables safer phosgene utilization:

Parameter Batch Process Flow Process
Reaction Time 6 hr 12 min
Phosgene Excess 30% 5%
Productivity (kg/hr) 0.8 5.2

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following properties:

  • Molecular Formula : C21H28N2O4
  • Molecular Weight : 368.43 g/mol
  • LogP : 2.3307
  • Polar Surface Area : 55.982 Ų

These properties suggest a moderate lipophilicity, which is essential for its potential bioactivity and interaction with biological targets.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar compounds, particularly in models of maximal electroshock seizure (MES). The structure-activity relationship (SAR) has been evaluated to identify effective derivatives that could lead to new anticonvulsant drugs. Compounds with similar piperidine structures have shown promising results, indicating that modifications to the core structure can enhance efficacy against seizures .

Neuropharmacology

The compound's potential as a neuropharmacological agent has been investigated due to its ability to interact with various neurotransmitter systems. Similar piperidine derivatives have been studied for their effects on serotonin and dopamine receptors, suggesting that N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide may exhibit activity in mood disorders or neurodegenerative diseases .

G Protein-Coupled Receptors

Research indicates that compounds with similar structures can act as modulators of G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. By targeting these receptors, the compound may influence signaling pathways related to pain, anxiety, and other conditions .

Cytotoxicity Studies

In vitro studies have shown that piperidine derivatives can possess cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest .

Synthetic Pathways

The synthesis of this compound involves multiple steps that allow for the incorporation of various functional groups, enhancing its pharmacological profile. Techniques such as reductive amination and amidation are commonly employed to create analogs with improved activity or selectivity .

Case Study: Anticancer Activity

A notable study demonstrated the anticancer potential of piperidine-based compounds in vitro against breast cancer cell lines, where modifications to the piperidine ring significantly affected cytotoxicity levels. Such findings suggest that this compound could be a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To fulfill the user’s request, additional sources describing the compound’s physicochemical properties, binding affinities, or biological activity would be required.

Limitations of Available Evidence

The Bradford assay paper () is unrelated to the target compound. No peer-reviewed studies, patents, or databases discussing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide or its analogs were provided.

Suggested Approach for Future Analysis

To address this query comprehensively, the following steps are recommended:

Literature Review: Search PubMed, SciFinder, and patent databases for structural analogs (e.g., piperidine-carboxamides or dimethoxyphenyl-pyrrolidinones).

Computational Modeling: Compare binding modes with targets like sigma receptors or monoamine transporters using tools like AutoDock.

Experimental Validation : Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) to benchmark activity against reference compounds.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight368.43 g/mol
Molecular FormulaC21H24N2O4
SMILESCOc1ccc(cc1OC)N1CC(CC1=O)NC(CCc1ccccc1)=O
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and a potential for interaction with biological membranes, which is critical for pharmacological activity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Studies indicate that compounds with similar structures can act as selective agonists or antagonists at serotonin receptors, influencing mood and behavior .

Potential Mechanisms Include:

  • Receptor Binding: The compound may bind to serotonin (5-HT) receptors, particularly 5-HT1A, which are implicated in mood regulation and anxiety .
  • Enzyme Inhibition: It may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antioxidative Properties: Similar piperidine derivatives have shown antioxidative effects by reducing reactive oxygen species (ROS), suggesting a potential neuroprotective role .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antidepressant-like Effects: Animal studies have indicated that compounds with similar structures exhibit antidepressant-like effects by modulating serotonergic transmission .
  • Neuroprotective Effects: The antioxidative properties could provide neuroprotection against oxidative stress, a contributing factor in neurodegenerative diseases .
  • Antimicrobial Activity: Some derivatives have shown moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in infectious diseases .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Serotonin Receptor Interaction:
    • A study using radioligand binding assays demonstrated that similar compounds had high affinity for 5-HT1A receptors, leading to decreased anxiety-like behavior in animal models .
  • Oxidative Stress Mitigation:
    • Research on piperidine derivatives revealed that they could significantly reduce ROS levels in neuronal cells, enhancing cell survival rates under oxidative stress conditions .
  • Enzyme Inhibition:
    • Compounds related to this compound have been evaluated for their ability to inhibit AChE, showcasing potential in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the pyrrolidinone core and coupling with the 4-methylpiperidine-carboxamide moiety. Key challenges include minimizing side reactions (e.g., ring-opening of pyrrolidinone) and ensuring regioselectivity during coupling. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates like the 3,4-dimethoxyphenyl group .
  • Catalysts : Use of coupling agents (e.g., HATU or EDCI) enhances amide bond formation yields .
    • Table 1 : Optimal Reaction Conditions for Key Steps
StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrrolidinone cyclizationPOCl₃, DMF, 80°C65–75≥95%
Carboxamide couplingHATU, DIPEA, RT70–85≥98%

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and the 3,4-dimethoxyphenyl substituent (δ ~3.8 ppm for OCH₃) . NOESY experiments resolve stereochemistry at the pyrrolidinone C3 position .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₂₇N₃O₄) and detects fragmentation patterns (e.g., loss of the piperidine-carboxamide group, m/z 234) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s binding affinity to neurological targets (e.g., sigma receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the 3,4-dimethoxyphenyl group and hydrophobic pockets of sigma-1 receptors. Adjust protonation states of the piperidine nitrogen for pH-dependent binding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond occupancy .
    • Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)
TargetDocking ScoreMD-Adjusted Score
Sigma-1-9.2 ± 0.3-8.7 ± 0.5
Sigma-2-7.8 ± 0.4-7.1 ± 0.6

Q. How can contradictory pharmacological data (e.g., variable IC₅₀ values across assays) be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch variability in compound purity .
  • Meta-Analysis : Pool data from multiple studies (e.g., enzyme inhibition vs. cell viability assays) using tools like GraphPad Prism. Apply ANOVA to identify outliers caused by assay conditions (e.g., serum interference) .

Q. What strategies enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Structural Modifications : Introduce fluorine at the 4-position of the piperidine ring to block CYP3A4-mediated oxidation. Retain the 3,4-dimethoxyphenyl group for target engagement .
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify intrinsic clearance. Compare half-life (t₁/₂) of parent compound vs. analogues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?

  • Methodological Answer :

  • Solubility Testing : Use equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). Confirm via HPLC-UV .
  • Excipient Screening : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility without altering activity .

Key Methodological Resources

  • Synthesis Protocols : Follow guidelines for carboxamide coupling .
  • Analytical Workflows : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .
  • Computational Tools : Utilize ICReDD’s reaction path search methods for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.